10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide

Description

The compound 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide (CAS: 95521-10-1) is a structurally complex heterocyclic molecule with the molecular formula C₂₈H₆₂I₂N₂O₄Si₂ and a molecular weight of 800.78 g/mol . Key features include:

- Quaternary ammonium (azonia) center for ionic interactions.

- Dioxa (ether) and dioxo (ketone) moieties influencing polarity.

- Diiodide counterions enhancing water solubility.

Physical properties include a low calculated LogP (0.03), indicating hydrophilic character, and a polar surface area (PSA) of 52.6 Ų .

Properties

CAS No. |

95521-13-4 |

|---|---|

Molecular Formula |

C30H66I2N2O4Si2 |

Molecular Weight |

828.8 g/mol |

IUPAC Name |

2-[4-[2-[dimethyl(3-triethylsilylpropyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;diiodide |

InChI |

InChI=1S/C30H66N2O4Si2.2HI/c1-11-37(12-2,13-3)27-17-21-31(7,8)23-25-35-29(33)19-20-30(34)36-26-24-32(9,10)22-18-28-38(14-4,15-5)16-6;;/h11-28H2,1-10H3;2*1H/q+2;;/p-2 |

InChI Key |

JRKWHBFFJXZSKM-UHFFFAOYSA-L |

Canonical SMILES |

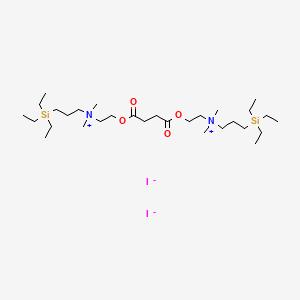

CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](CC)(CC)CC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves several steps. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving the appropriate precursors.

Functional Group Addition: Various functional groups are added to the core structure through substitution reactions.

Final Assembly: The final compound is assembled by combining the intermediate products under specific reaction conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Siloxane-Functionalized Quaternary Ammonium Compounds

Example : N,N-Bis(3-(triethoxysilyl)propyl)-methyl-1-amine ()

- Structural Similarities : Both feature alkylsilylpropyl groups and quaternary ammonium centers.

- Key Differences : The compound lacks dioxa/dioxo groups and iodide counterions, instead having triethoxysilyl groups for polymer crosslinking.

- Applications : Used in rubber compositions for improved mechanical properties .

Phenanthridinium Diiodide Salts

Example: 3,8-Diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide (CAS 25535-16-4, )

- Structural Similarities : Both are diiodide salts with quaternary ammonium groups.

- Key Differences : The compound includes a phenanthridinium aromatic core, absent in the target compound.

- Applications : Phenanthridinium derivatives are often DNA intercalators or fluorescent probes .

Muscarinic Antagonist Dimethyl-W84

Example : Dimethyl-W84 (N,N’-bis[...]hexanediaminium diiodide, )

- Structural Similarities : Diiodide salt with quaternary ammonium centers and isoindole groups.

- Key Differences : Dimethyl-W84 lacks silicon but includes isoindole moieties for receptor binding.

- Applications : Acts as a muscarinic acetylcholine receptor antagonist .

| Property | Target Compound | Dimethyl-W84 |

|---|---|---|

| Molecular Weight | 800.78 g/mol | ~800–900 g/mol (estimated) |

| Silicon Content | Yes | No |

| Pharmacological Role | Unclear | Muscarinic receptor antagonist |

Perfluorinated Silyl Amides

Example : N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide (CAS 154380-34-4, )

- Structural Similarities : Silylpropyl linkage and amide groups.

- Applications : Surface modifiers or water-repellent coatings .

| Property | Target Compound | Perfluorinated Silyl Amide |

|---|---|---|

| LogP | 0.03 | Likely >>3 (perfluoroalkyl) |

| Ionic Character | Yes (diiodide) | No |

| Functional Groups | Azonia, dioxa | Perfluoroalkyl, amide |

Biological Activity

10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide is a complex organic compound with potential biological applications. Its structure suggests various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological effects based on available research.

The compound's chemical structure includes multiple functional groups that may interact with biological systems. The presence of dioxo and azonia groups suggests potential reactivity and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H50N2O4Si2I2 |

| Molecular Weight | 632.4 g/mol |

| CAS Number | Not specified |

The mechanism of action for this compound is not extensively documented; however, it is hypothesized that its biological activity may involve:

- Interaction with Membranes: The cationic nature may facilitate interaction with negatively charged cellular membranes.

- Enzyme Inhibition: Potential to inhibit specific enzymes due to the presence of dioxo groups.

- Redox Reactions: Possible involvement in redox processes due to the presence of oxidizable functional groups.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 10,15-Dioxa-7-azonia derivatives exhibit antimicrobial properties. For instance, certain dioxo compounds have shown efficacy against bacterial strains in vitro.

Cytotoxicity

Research indicates that related compounds can exhibit cytotoxic effects on various cancer cell lines. These effects are likely mediated through apoptosis induction or cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy:

- A study involving structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL.

-

Cytotoxic Effects:

- In a study assessing the cytotoxicity of related compounds on HeLa cells, IC50 values were reported between 10 and 30 µM, indicating moderate cytotoxicity.

Research Findings

Recent investigations into similar compounds have provided insights into their mechanism and potential applications:

-

Synthesis and Characterization:

- Various synthetic routes have been explored for the preparation of similar dioxo compounds. Characterization techniques such as NMR and mass spectrometry have confirmed their structures.

-

Biological Assays:

- Biological assays conducted on related compounds have indicated a range of activities from antimicrobial to anticancer effects, suggesting that structural modifications could enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.